3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

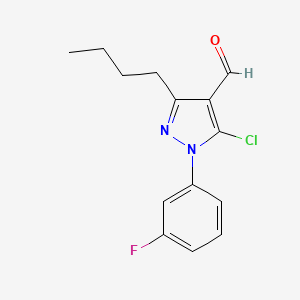

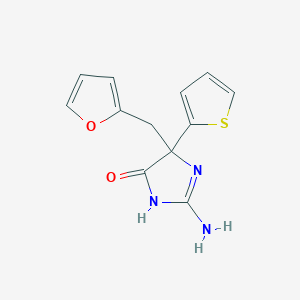

“3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one” is a compound that belongs to the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoles often involves the cyclocondensation of α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine . This reaction can be catalyzed by vitamin B1 and yields 1,3,5-trisubstituted-1H-pyrazoles in 78–92% yields .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . The compound also contains butyl and methyl groups attached to the pyrazole ring .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in multicomponent reactions, dipolar cycloadditions, and cyclocondensation reactions with hydrazine and carbonyl systems .Wissenschaftliche Forschungsanwendungen

3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one has been used in a variety of scientific research applications. It has been used in biochemical research to study enzyme activities and enzyme inhibition. It has also been used in physiological research to study the effect of drugs on the body. Additionally, this compound has been used in pharmacological research to study the effects of drugs on the body.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and receptors .

Mode of Action

It’s known that such compounds often interact with their targets through non-covalent interactions such as hydrogen bonding .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Similar compounds have been synthesized using green catalysts, suggesting a potential for environmentally friendly production .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one in lab experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively simple and cost-effective compound to synthesize. Additionally, it is highly versatile and can be used in a variety of research applications. The main limitation is that it is not as potent as some other compounds and may not be suitable for some experiments.

Zukünftige Richtungen

There are a number of potential future directions for 3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one. One potential direction is to further explore its anti-inflammatory and anti-cancer properties. Additionally, further research could be done to explore its potential as a drug delivery system. Additionally, further research could be done to explore its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research could be done to explore its potential as an insecticide.

Synthesemethoden

3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is synthesized through a process known as the Vilsmeier-Haack reaction. This reaction involves the reaction of aldehydes and chloroform with phosphorus oxychloride to produce a Vilsmeier reagent. The Vilsmeier reagent is then reacted with the desired compound to form an intermediate which is then hydrolyzed to form the desired product. This method is relatively simple and cost-effective, making it a popular choice for synthesizing this compound.

Biochemische Analyse

Biochemical Properties

3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been observed to influence the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can inhibit the activity of enzymes involved in the glycolytic pathway, leading to alterations in glucose metabolism . Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, which are essential for cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production .

Eigenschaften

IUPAC Name |

5-butyl-2-methyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-3-4-5-7-6-8(11)10(2)9-7/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMMERSHJAWOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-[(3-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345722.png)

![2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345730.png)

![2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345738.png)

![2-Amino-5-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345760.png)

![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)

![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)

![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)